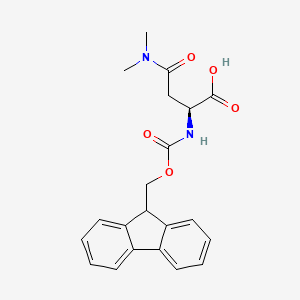

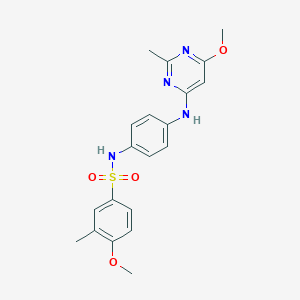

![molecular formula C17H12N2O5S B2406210 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid CAS No. 689228-18-0](/img/structure/B2406210.png)

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazoline derivatives are typically synthesized by reacting appropriate amines with carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Applications De Recherche Scientifique

Antimicrobial Activities

Quinazolinone derivatives, closely related to the chemical structure , have been studied for their antimicrobial properties. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone compounds that demonstrated significant anti-bacterial and anti-fungal activities against a range of microbes, including E. coli, S. typhimurium, and C. albicans. Similarly, Kumar et al. (2011) reported the synthesis of quinazoline derivatives with potent inhibitory action against various bacterial strains and notable antioxidant potential (Mohamed et al., 2010)(Kumar et al., 2011).

Antitumor Applications

Some quinazolinone derivatives have shown potential as antitumor agents. Barakat et al. (2007) synthesized quinazolinone derivatives with a thioxo group and tested them for in vitro antitumor activity, showing promising results against Ehrlich Ascities Carcinoma cells (Barakat et al., 2007).

Synthesis and Characterization

The synthesis and structural characterization of quinazolinone compounds have been a significant area of research. Markosyan et al. (2000) explored the synthesis and structure of specific quinazolinone derivatives, contributing to the understanding of their chemical properties (Markosyan et al., 2000).

Pharmacological Evaluation

The pharmacological properties of quinazolinone derivatives have also been evaluated. For example, Ballart et al. (2000) synthesized and evaluated benzoic acid derivatives as LTD4-antagonists, highlighting their potential as oral antiasthmatics (Ballart et al., 2000).

Radiopharmaceuticals

Quinazolinone derivatives have applications in the development of radiopharmaceuticals. Zhang (2012) conducted a study on the efficient synthesis of isotopically labeled PD0331179, a matrix metalloproteinase-13 inhibitor, for preclinical and clinical studies (Zhang, 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15-11-5-13-14(24-8-23-13)6-12(11)18-17(25)19(15)7-9-1-3-10(4-2-9)16(21)22/h1-6H,7-8H2,(H,18,25)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCICMHIUXYBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

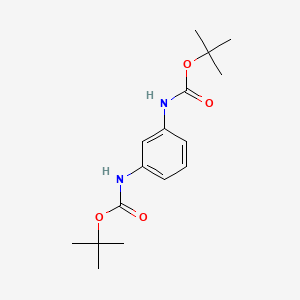

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

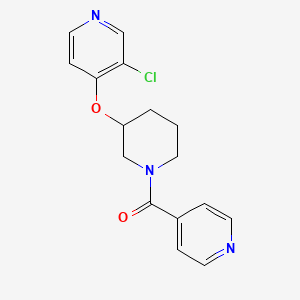

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)

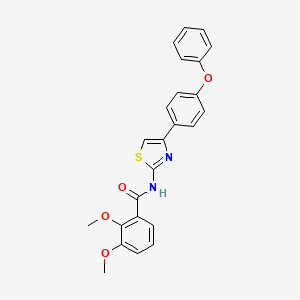

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)